molecular formula C19H22N2O B14233136 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-30-6

3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14233136
CAS No.: 792122-30-6
M. Wt: 294.4 g/mol
InChI Key: KIDMMWCQWSLXGQ-UHFFFAOYSA-N
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Description

3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core with a phenyl group and a methylamino-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methylamino-Propyl Side Chain: The final step involves the alkylation of the quinolinone core with 3-chloropropylamine, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The phenyl group and the methylamino-propyl side chain can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized quinolinone derivatives, reduced dihydroquinoline compounds, and substituted phenyl or methylamino-propyl derivatives.

Scientific Research Applications

3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is known to act as a selective norepinephrine reuptake inhibitor, affecting neurotransmitter levels in the brain. This action is mediated through binding to norepinephrine transporters, inhibiting their function, and increasing the concentration of norepinephrine in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
  • 3-(3-Dimethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
  • 3-(3-Ethylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one

Uniqueness

3-(3-Methylamino-propyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific side chain, which imparts distinct pharmacological properties. The methylamino group enhances its ability to interact with norepinephrine transporters, making it a potent norepinephrine reuptake inhibitor compared to its analogs.

Properties

CAS No.

792122-30-6

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-[3-(methylamino)propyl]-1-phenyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H22N2O/c1-20-13-7-9-16-14-15-8-5-6-12-18(15)21(19(16)22)17-10-3-2-4-11-17/h2-6,8,10-12,16,20H,7,9,13-14H2,1H3

InChI Key

KIDMMWCQWSLXGQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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